Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .Molecular Structure Analysis
The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.Chemical Reactions Analysis
The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .Scientific Research Applications
Synthesis Technologies
Optimization of Synthesis Technology
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate has been used as a starting material for the synthesis of other compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate. The synthesis process is noted for its stability, simplicity, and high yield, making it suitable for industrial production (Qiao-yun, 2012).
Synthesis of Novel Compounds
It has been used in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the versatility of ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate in creating novel chemical structures (Ivanov et al., 2017).
Chemical Properties and Reactions
Chemical Behavior Analysis
Research has been conducted on the electrochemical behavior of similar nitrobenzene compounds, providing insights into their properties and potential applications in various chemical reactions (Mikhal’chenko et al., 2007).
Sodium Azide Mediated Cleavage
Studies have explored the cleavage of p-nitrobenzoic esters by sodium azide, revealing the mildness and selectivity of this method. This research can inform the handling and reactions involving ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (Gómez-Vidal et al., 2001).
Impurity Analysis
- Impurity Determination in Synthesis: The determination of impurities in intermediates like ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is crucial for ensuring the quality and purity of the synthesized products. LC-MS^n methods have been employed for this purpose, providing a framework for quality control in synthesis processes (Jun-hua, 2007).
Catalysis and Protective Group Applications
- Catalytic and Protective Group Applications: Research has shown that compounds like ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can be efficiently used in the N-tert-butoxycarbonylation of amines, highlighting their utility in protecting group strategies in organic synthesis (Heydari et al., 2007).
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBXLQKKUBOGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.